molecular formula C11H13FOS B13641750 1-((2-Fluorophenyl)thio)-3-methylbutan-2-one

1-((2-Fluorophenyl)thio)-3-methylbutan-2-one

Cat. No.: B13641750
M. Wt: 212.29 g/mol
InChI Key: HBTSOFHGOPYPIT-UHFFFAOYSA-N
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Description

1-((2-Fluorophenyl)thio)-3-methylbutan-2-one is an organic compound that features a fluorinated phenyl group attached to a thioether linkage, which is further connected to a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Fluorophenyl)thio)-3-methylbutan-2-one typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between 2-fluorothiophenol and 3-methylbutan-2-one in the presence of a base such as sodium hydride or potassium carbonate. This step forms the thioether bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Fluorophenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-((2-Fluorophenyl)thio)-3-methylbutan-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-((2-Fluorophenyl)thio)-3-methylbutan-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the thioether and ketone groups can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

    2-Fluorodeschloroketamine: A compound with a similar fluorinated phenyl group but different functional groups.

    Fluorinated Thiophenes: Compounds with fluorine atoms on a thiophene ring, used in various applications.

Uniqueness: 1-((2-Fluorophenyl)thio)-3-methylbutan-2-one is unique due to its combination of a fluorinated phenyl group, thioether linkage, and ketone functional group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

1-(2-fluorophenyl)sulfanyl-3-methylbutan-2-one

InChI

InChI=1S/C11H13FOS/c1-8(2)10(13)7-14-11-6-4-3-5-9(11)12/h3-6,8H,7H2,1-2H3

InChI Key

HBTSOFHGOPYPIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CSC1=CC=CC=C1F

Origin of Product

United States

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